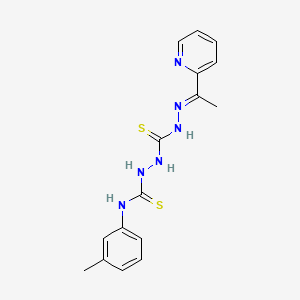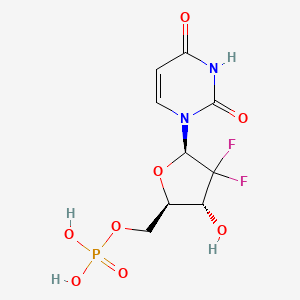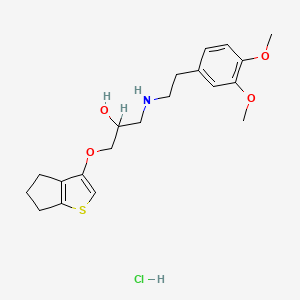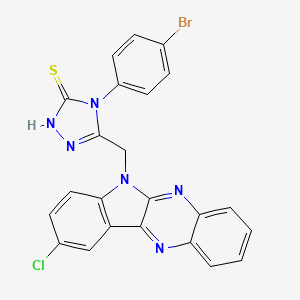
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-: is a complex organic compound known for its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- typically involves multiple steps, starting with the preparation of the mannopyranosylamine precursor. This precursor is then reacted with a tricyclo decyl derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-D-Mannopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
- 4-O-beta-D-Glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-ylbeta-D-glucopyranosylamine
Uniqueness
beta-D-Mannopyranosylamine, N-tricyclo(3311(sup 3,7))dec-2-yl- is unique due to its specific mannopyranosylamine moiety, which distinguishes it from similar compounds like beta-D-Glucopyranosylamine
Propiedades
Número CAS |
178563-28-5 |
|---|---|
Fórmula molecular |
C16H27NO5 |
Peso molecular |
313.39 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-(2-adamantylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H27NO5/c18-6-11-13(19)14(20)15(21)16(22-11)17-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-21H,1-6H2/t7?,8?,9?,10?,11-,12?,13-,14+,15+,16-/m1/s1 |
Clave InChI |
BVDICQBZZFOMDH-MVVQCOJZSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)C3N[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





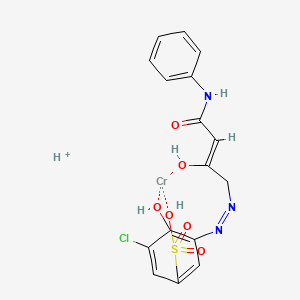

![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
